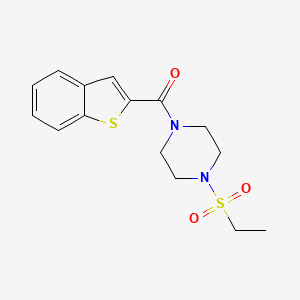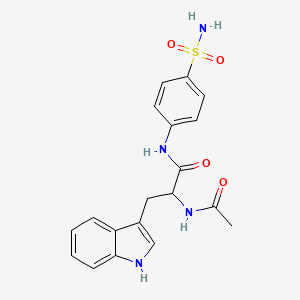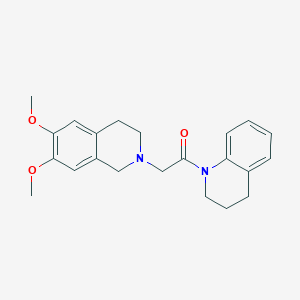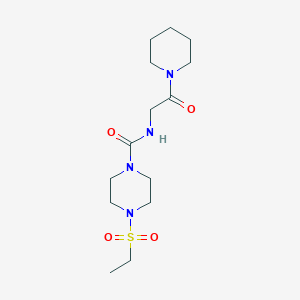![molecular formula C17H23N3O3 B7543142 4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide](/img/structure/B7543142.png)
4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide is a synthetic molecule that has shown potential as a research tool in the field of neuroscience. It is commonly referred to as compound 14, and is a member of the morpholine-2,4-dicarboxamide family of compounds. In
Wirkmechanismus
Compound 14 inhibits PP2A by binding to the catalytic subunit of the enzyme. This results in the accumulation of phosphorylated proteins, which can have downstream effects on cellular processes. The exact mechanism of action of compound 14 is still being elucidated, but it is thought to involve the regulation of protein phosphorylation and dephosphorylation.
Biochemical and Physiological Effects:
Compound 14 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, the effects of compound 14 on normal cellular processes are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
Compound 14 has several advantages as a research tool. It is a potent and selective inhibitor of PP2A, which makes it a valuable tool for studying the function of this enzyme. It is also relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to its use. Compound 14 has not been extensively studied in vivo, and its effects on normal cellular processes are still being elucidated. Additionally, its potency may make it difficult to use in certain experiments where lower concentrations are desired.
Zukünftige Richtungen
There are several future directions for research on compound 14. One area of interest is its potential as a therapeutic agent for neurological disorders. Studies are ongoing to determine whether it can modulate the pathogenesis of Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, further studies are needed to understand the effects of compound 14 on normal cellular processes and to determine its safety profile. Finally, there is potential for the development of new compounds based on the structure of compound 14 that may have even greater potency and selectivity for PP2A.
Synthesemethoden
The synthesis of compound 14 involves a multi-step process that begins with the reaction of phenylcyclobutanone with ethyl 2-bromoacetate to form 1-phenylcyclobutanecarboxylic acid ethyl ester. This is followed by a series of reactions that ultimately lead to the formation of the final product, 4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide. The synthesis method has been optimized to yield high purity and high yields of the compound.
Wissenschaftliche Forschungsanwendungen
Compound 14 has been shown to have potential as a research tool in the field of neuroscience. It has been found to be a potent and selective inhibitor of the protein phosphatase 2A (PP2A) enzyme, which is involved in the regulation of a variety of cellular processes. PP2A has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. By inhibiting PP2A, compound 14 may be able to modulate these disorders and provide insight into their underlying mechanisms.
Eigenschaften
IUPAC Name |
4-N-[(1-phenylcyclobutyl)methyl]morpholine-2,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c18-15(21)14-11-20(9-10-23-14)16(22)19-12-17(7-4-8-17)13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2,(H2,18,21)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLYJFBVNXAFJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)N2CCOC(C2)C(=O)N)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-N-[2-methyl-5-(phenylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543067.png)
![1-[2-(4-Ethylsulfonylpiperazin-1-yl)-2-oxoethyl]azepan-2-one](/img/structure/B7543071.png)

![1-(1-Adamantyl)-3-(imidazo[1,2-a]pyridin-2-ylmethyl)urea](/img/structure/B7543087.png)


![3-(5-Methylthiophen-2-yl)-1-phenylimidazo[1,5-a]pyridine](/img/structure/B7543110.png)
![4-N-[4-(benzylcarbamoyl)phenyl]morpholine-2,4-dicarboxamide](/img/structure/B7543116.png)
![2-(3,4-dichloroanilino)-N-[3-(dimethylsulfamoyl)-4-methylphenyl]acetamide](/img/structure/B7543126.png)

![4-ethylsulfonyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B7543147.png)

